molecular formula C21H21N3O3S B4185102 N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide

N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide

Cat. No. B4185102
M. Wt: 395.5 g/mol
InChI Key: UKZQPTFUWYTFID-UHFFFAOYSA-N
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Description

N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide, also known as MI-1061, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. MI-1061 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Mechanism of Action

N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide inhibits the activity of NMT by binding to a specific site on the enzyme. NMT is involved in the modification of certain proteins that are critical for the growth and proliferation of cancer cells. By inhibiting NMT, N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide disrupts this process and slows down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide has been shown to have a selective inhibitory effect on NMT, with minimal effects on other enzymes and proteins. It has also been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide has been shown to inhibit tumor growth and metastasis in preclinical studies, suggesting that it may have potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide is its specificity for NMT, which allows for targeted inhibition of cancer cell growth without affecting normal cells. Another advantage is its low toxicity, which may make it a safer alternative to other cancer therapies. However, one limitation of N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide is its limited solubility in water, which may make it difficult to administer in certain forms. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide.

Future Directions

There are several future directions for research on N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide. One area of interest is the development of more soluble forms of the compound for easier administration. Another area of interest is the investigation of N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide in clinical trials. Finally, the potential use of N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide in other diseases, such as viral infections, may also be explored.

Scientific Research Applications

N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the growth and proliferation of cancer cells. N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide has been tested in vitro and in vivo for its ability to inhibit tumor growth and metastasis. It has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-12-15(2)20(16(3)13-14)24-28(26,27)19-6-4-18(5-7-19)23-21(25)17-8-10-22-11-9-17/h4-13,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZQPTFUWYTFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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